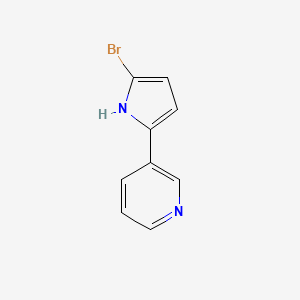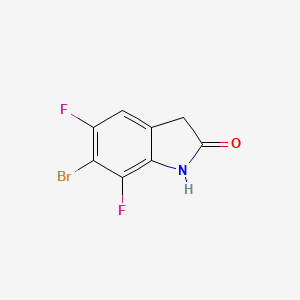
6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one is a halogenated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and natural products. Indole derivatives are commonly found in a variety of biologically active molecules and have been the subject of extensive research due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of halogenated indoles can be achieved through various strategies. For instance, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, has been developed using a regioselective and highly efficient strategy involving trifluoroacetylated indole driven hydrolysis. This method allows for selective bromination and has been used to create scaffolds for anti-inflammatory compounds such as Herdmanine D . Although not directly related to this compound, this approach highlights the potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of 6-bromohypaphorine, a compound containing a bromoindole moiety, was confirmed by X-ray analysis . Similarly, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was elucidated using X-ray single crystal diffraction . These studies provide insights into the intermolecular interactions and the overall molecular conformation, which are crucial for understanding the reactivity and biological activity of the compound.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The study of 6-(difluoromethyl)indole, although not the exact compound , provides valuable information on the reactivity of similar molecules. It was found that the neutral form of this indolyl species undergoes slow spontaneous hydrolysis, and the rate of hydrolysis is significantly accelerated upon deprotonation at N-1 . This suggests that substitutions on the indole ring can greatly influence the chemical behavior of the compound, which is relevant for the analysis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's thermal stability, as seen in the thermal analysis of the 5-bromo-1H-indole derivative, which showed good thermal stability up to 215 °C . The electronic spectra and molecular orbital energy level diagrams obtained from TD-DFT results can also provide information on the electronic properties of these compounds . Additionally, the molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for predicting sites of reactivity .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- 6-Bromoindigo (MBI), a closely related compound, exhibits unique crystal structures and molecular interactions. It has been studied for its crystal packing disorder, bond lengths, and stacking interactions. These properties are relevant in materials science for understanding molecular assembly and crystal engineering (Szalda et al., 2012).
Synthesis and Antimicrobial Activity
- Compounds similar to 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one have been synthesized and evaluated for antimicrobial activities. This includes the strategic synthesis of novel difluoromethylated indol-2-ones, which were tested for their antibacterial and antifungal properties (Chundawat et al., 2016).
Synthetic Methodology Development
- Research has been conducted on the synthesis of various indol-2-one derivatives. For example, the preparation of dibromo indol-2-ones and their use as precursors for indole-2,3-diones, highlighting the importance of these compounds in synthetic organic chemistry (Parrick et al., 1989).
Novel Scaffold Development for Pharmaceutical Research
- The development of novel scaffolds like diazaoxindoles for pharmaceutical research, derived from compounds structurally related to this compound, has been reported. These scaffolds are explored in kinase research, a significant area in drug discovery (Cheung et al., 2001).
Biological Activity Studies
- Studies on the biological activity of various indole derivatives, including those structurally similar to this compound, have been conducted. This includes the investigation of antimicrobial properties of brominated and N-bromoacetyl derivatives of carbazole compounds (Selvam et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary targets of 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of This compound It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound It is known that indole derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors can significantly impact the action of many compounds .
Propriétés
IUPAC Name |
6-bromo-5,7-difluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-4(10)1-3-2-5(13)12-8(3)7(6)11/h1H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEULDPDKNQAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C(=C2NC1=O)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2108043-77-0 |
Source


|
| Record name | 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

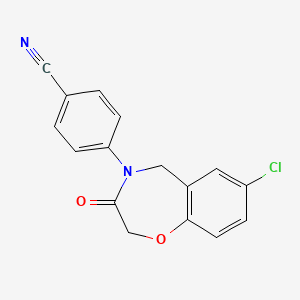
![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)
![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)




![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
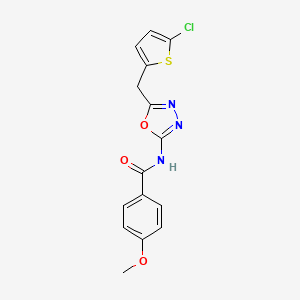
![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

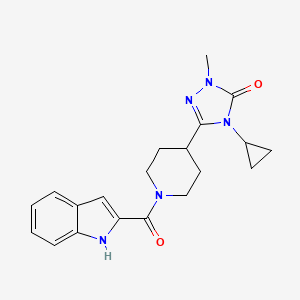
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)
